molecular formula C8H17CsO B6320586 Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) CAS No. 259743-14-1

Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene)

Cat. No.: B6320586
CAS No.: 259743-14-1
M. Wt: 262.13 g/mol
InChI Key: ICSROBZVAGSHBW-UHFFFAOYSA-N
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Description

Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene), is an organometallic compound with the chemical formula C₈H₁₇CsO. It is a light yellow liquid that is highly flammable and is used in various industrial and research applications . This compound is part of the alkoxide family, where the alkoxide ion is bonded to a metal—in this case, caesium.

Preparation Methods

Caesium 2-ethylhexoxide is typically synthesized through the reaction of caesium hydroxide with 2-ethylhexanol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction can be represented as follows:

CsOH+C8H17OHC8H17OCs+H2OCsOH + C_8H_{17}OH \rightarrow C_8H_{17}OCs + H_2O CsOH+C8​H17​OH→C8​H17​OCs+H2​O

In industrial settings, the production of caesium 2-ethylhexoxide involves the careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. The compound is often supplied as a solution in octane or toluene to stabilize it and facilitate its use in various applications .

Chemical Reactions Analysis

Caesium 2-ethylhexoxide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form caesium carbonate and other by-products.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can participate in nucleophilic substitution reactions where the alkoxide ion is replaced by another nucleophile.

Common reagents used in these reactions include oxygen (for oxidation), hydrogen (for reduction), and various nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Caesium 2-ethylhexoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which caesium 2-ethylhexoxide exerts its effects involves the alkoxide ion acting as a nucleophile or base in various reactions. The caesium ion stabilizes the alkoxide ion, making it more reactive. This enhanced reactivity allows it to participate in a wide range of chemical transformations, including nucleophilic substitution and elimination reactions .

Comparison with Similar Compounds

Caesium 2-ethylhexoxide can be compared with other alkoxides such as sodium ethoxide and potassium tert-butoxide. While all these compounds are used as bases and nucleophiles in organic synthesis, caesium 2-ethylhexoxide is unique due to the larger size and lower electronegativity of the caesium ion. This results in different reactivity and selectivity in chemical reactions.

Similar compounds include:

  • Sodium ethoxide (C₂H₅ONa)
  • Potassium tert-butoxide (C₄H₉OK)
  • Lithium methoxide (CH₃OLi)

Each of these compounds has its own unique properties and applications, but caesium 2-ethylhexoxide is particularly valued for its high reactivity and stability in organic solvents .

Properties

IUPAC Name

cesium;2-ethylhexan-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O.Cs/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSROBZVAGSHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[O-].[Cs+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17CsO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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